Dimethylamine-N-D1
Overview
Description
Dimethylamine-N-D1 is a deuterated form of dimethylamine, where one of the hydrogen atoms is replaced by deuterium. This compound is a secondary amine with the chemical formula (CD₃)₂NH. It is a colorless, flammable gas with an ammonia-like odor and is commonly encountered in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylamine-N-D1 can be synthesized through several methods. One common approach involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure, followed by the selective incorporation of deuterium. Another method employs Boc-benzylamine as the starting material and TsOCD₃ as the deuterated methylation reagent .
Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic reaction of methanol and ammonia, followed by deuterium exchange reactions to incorporate the deuterium atom. This process involves high temperatures and pressures to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Dimethylamine-N-D1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylamine-N-oxide.
Reduction: It can be reduced to form methylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Dimethylamine-N-oxide.
Reduction: Methylamine.
Substitution: Various substituted amines depending on the alkyl halide used
Scientific Research Applications
Dimethylamine-N-D1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other deuterated compounds.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs with improved metabolic stability and efficacy.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of dimethylamine-N-D1 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methylating agent, transferring its deuterated methyl group to other molecules. This can affect the metabolic stability and pharmacokinetics of drugs, leading to improved efficacy and reduced toxicity .
Comparison with Similar Compounds
Methylamine: A primary amine with one methyl group.
Trimethylamine: A tertiary amine with three methyl groups.
Diethylamine: A secondary amine with two ethyl groups.
Comparison: Dimethylamine-N-D1 is unique due to the presence of a deuterium atom, which imparts enhanced metabolic stability compared to its non-deuterated counterparts. This makes it particularly valuable in the development of deuterated drugs and in metabolic studies .
Properties
IUPAC Name |
N-deuterio-N-methylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i/hD | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSDSFDQCJNGOL-DYCDLGHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
46.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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